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Compound of Interest

Compound Name: 3"-Nitropropiophenone

Cat. No.: B093426

A comprehensive guide to the physical, chemical, and spectroscopic properties of ortho-,
meta-, and para-nitropropiophenone isomers, complete with experimental protocols and data
analysis for drug development and scientific research.

The positional isomerism of the nitro group on the aromatic ring of propiophenone significantly
influences the molecule's physical properties, chemical reactivity, and spectroscopic
characteristics. This guide provides a detailed comparative analysis of ortho- (2-), meta- (3-),
and para- (4-) nitropropiophenone, offering valuable data and methodologies for researchers
and professionals in drug development and chemical synthesis.

Physical Properties: A Comparative Overview

The substitution pattern of the nitro group markedly affects the melting point, boiling point, and
solubility of the nitropropiophenone isomers. While comprehensive experimental data for all
three isomers is not readily available in a single source, the following table summarizes the
known values and provides context based on related compounds.
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Ortho- Meta- Para-
Property Nitropropiophenon  Nitropropiophenon Nitropropiophenon
e e e
Molecular Formula CoHoNO3 CoHoNO3 CoHoNO3
Molecular Weight (
179.17 179.17[1] 179.17
g/mol )
Melting Point (°C) data not available 98-101 data not available
Boiling Point (°C) data not available data not available data not available
Solubility data not available data not available data not available

Note: The lack of readily available experimental data for the ortho and para isomers highlights
the need for further characterization of these compounds.

Chemical Reactivity and Synthesis

The electronic and steric effects of the propiophenone group and the nitro group dictate the
reactivity of the aromatic ring and the outcome of synthetic procedures. The propiophenone
moiety is a meta-director in electrophilic aromatic substitution reactions. Therefore, the direct
nitration of propiophenone is expected to yield primarily the meta-nitropropiophenone isomer.

The synthesis of ortho- and para-nitropropiophenone typically requires multi-step synthetic
routes to achieve the desired regioselectivity.

Directing Effects in Electrophilic Aromatic Substitution

The propiophenone group (-COCH2CHs) is a deactivating, meta-directing group in electrophilic
aromatic substitution. The carbonyl group withdraws electron density from the aromatic ring
through resonance and inductive effects, making the ring less susceptible to electrophilic
attack. The deactivation is more pronounced at the ortho and para positions, leading to
preferential substitution at the meta position.

Caption: Directing effect of the propiophenone group in electrophilic aromatic substitution.
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Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are essential tools for the

characterization and differentiation of the nitropropiophenone isomers.

'H and **C NMR Spectroscopy

The chemical shifts in *H and 13C NMR spectra are highly sensitive to the electronic

environment of the nuclei, providing distinct fingerprints for each isomer.

1H NMR Spectral Data

Ortho- Meta- Para-
Proton Nitropropiophenon Nitropropiophenon Nitropropiophenon
e (Predicted) e e (Predicted)
-CHa2- ~3.1 ppm (q) ~3.1 ppm (q) ~3.1 ppm (q)
-CHs ~1.2 ppm (1) ~1.2 ppm (1) ~1.2 ppm (1)
Aromatic H 7.3-8.2 ppm (m) 7.7-8.7 ppm (m) 8.0-8.4 ppm (m)

13C NMR Spectral Data

Ortho- Meta- Para-

Carbon Nitropropiophenon  Nitropropiophenon Nitropropiophenon
e (Predicted) e e (Predicted)

C=0 ~198 ppm ~196 ppm ~197 ppm

-CHa- ~32 ppm ~32 ppm ~32 ppm

-CHs ~8 ppm ~8 ppm ~8 ppm

Aromatic C 124 - 149 ppm 123 - 148 ppm 124 - 150 ppm

Note: Predicted values are based on established increments and analysis of similar

compounds. Experimental verification is recommended.
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Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule. Key
vibrational frequencies for the nitropropiophenone isomers are summarized below.

Characteristic IR Absorption Bands (cm™1)

Ortho- Meta- Para-
Functional Group Nitropropiophenon  Nitropropiophenon Nitropropiophenon

e (Predicted) e e (Predicted)
C=0 Stretch 1690 - 1710 ~1700 1690 - 1710
Aromatic C=C Stretch 1600, 1480 ~1610, 1580, 1480 1600, 1480
Asymmetric NO2

1520 - 1540 ~1530 1515 - 1535
Stretch
Symmetric NO2

1340 - 1360 ~1350 1340 - 1360
Stretch
C-H Stretch

) 3000 - 3100 ~3080 3000 - 3100

(Aromatic)
C-H Stretch (Aliphatic) 2850 - 3000 ~2980, 2940 2850 - 3000

Note: Predicted values are based on typical ranges for these functional groups.

Experimental Protocols
Synthesis of Meta-Nitropropiophenone via Nitration of
Propiophenone

This protocol describes the direct nitration of propiophenone, which predominantly yields the
meta-isomer.

Materials:

e Propiophenone
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e Concentrated Sulfuric Acid (H2S0Oa4)

e Concentrated Nitric Acid (HNO3)

e Ice

e Dichloromethane (CH2Cl2)

o Saturated Sodium Bicarbonate Solution (NaHCO3)

e Brine

e Anhydrous Magnesium Sulfate (MgSQOa)

Procedure:

e Cool a flask containing concentrated sulfuric acid in an ice bath.

» Slowly add propiophenone to the cooled sulfuric acid while stirring, maintaining a low
temperature.

» In a separate flask, prepare a nitrating mixture by slowly adding concentrated nitric acid to
concentrated sulfuric acid, keeping the mixture cool.

» Add the nitrating mixture dropwise to the propiophenone solution, ensuring the temperature
does not rise significantly.

 After the addition is complete, continue stirring the reaction mixture in the ice bath for a
specified time.

e Pour the reaction mixture over crushed ice to precipitate the product.
o Extract the product with dichloromethane.
e Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

» Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to
obtain the crude product.
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e The crude product can be purified by recrystallization.

Separation of Isomers

The separation of the ortho, meta, and para isomers of nitropropiophenone can be challenging
due to their similar physical properties. Column chromatography is the most effective method
for their separation.

General Protocol for Column Chromatography Separation:
» Stationary Phase: Silica gel is a suitable stationary phase.

» Mobile Phase: A mixture of non-polar and moderately polar solvents, such as a hexane-ethyl
acetate gradient, is typically used. The optimal solvent system should be determined by thin-
layer chromatography (TLC) analysis.

e Procedure: a. Prepare a slurry of silica gel in the initial, less polar mobile phase and pack it
into a chromatography column. b. Dissolve the crude mixture of isomers in a minimum
amount of the mobile phase and load it onto the top of the column. c. Elute the column with
the mobile phase, gradually increasing the polarity of the solvent system. d. Collect fractions
and monitor the separation using TLC. e. Combine the fractions containing the pure isomers
and evaporate the solvent.

Caption: General workflow for the separation of nitropropiophenone isomers by column
chromatography.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b093426#ortho-vs-meta-vs-para-nitropropiophenone-
a-comparative-analysis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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